molecular formula C20H18N4O2S B11226167 4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11226167
M. Wt: 378.4 g/mol
InChI Key: IXNSLGVMPRAYSF-UHFFFAOYSA-N
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Description

4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a triazole ring, a benzodioxepin moiety, and a benzonitrile group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Benzodioxepin Moiety: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzodioxepin and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions.

    Introduction of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The triazole ring is known for its biological activity, and the compound could be a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The triazole ring, for example, could bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile lies in its combination of functional groups

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

4-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C20H18N4O2S/c1-24-19(16-7-8-17-18(11-16)26-10-2-9-25-17)22-23-20(24)27-13-15-5-3-14(12-21)4-6-15/h3-8,11H,2,9-10,13H2,1H3

InChI Key

IXNSLGVMPRAYSF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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